Bienvenue dans la boutique en ligne BenchChem!

6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

lipophilicity solubility drug design

This compound belongs to the morpholino-tetrahydropyrimidine-2,4-dione class, featuring a unique combination of a free 6-amino group, a morpholinyl C5 substituent, and an N1‑propyl chain. Its predicted LogP is -0.812 , and its predicted density is 1.273 ± 0.06 g/cm³.

Molecular Formula C11H18N4O3
Molecular Weight 254.29
CAS No. 500696-68-4
Cat. No. B2607487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS500696-68-4
Molecular FormulaC11H18N4O3
Molecular Weight254.29
Structural Identifiers
SMILESCCCN1C(=C(C(=O)NC1=O)N2CCOCC2)N
InChIInChI=1S/C11H18N4O3/c1-2-3-15-9(12)8(10(16)13-11(15)17)14-4-6-18-7-5-14/h2-7,12H2,1H3,(H,13,16,17)
InChIKeyIWENSFIJLBEVCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 500696-68-4): Key Physicochemical and Synthetic Differentiation for Specialized Procurement


This compound belongs to the morpholino-tetrahydropyrimidine-2,4-dione class, featuring a unique combination of a free 6-amino group, a morpholinyl C5 substituent, and an N1‑propyl chain. Its predicted LogP is -0.812 , and its predicted density is 1.273 ± 0.06 g/cm³ . Commercial suppliers provide it at 98% purity , making it a well‑characterised building block for medicinal chemistry and agrochemical research.

Why In‑Class Morpholino-Tetrahydropyrimidine-Diones Cannot Substitute for CAS 500696-68-4


Morpholino-pyrimidine‑diones are not interchangeable because minor N‑alkyl modifications profoundly alter lipophilicity and, consequently, solubility, permeability, and biological partitioning. For example, extending the N1‑chain from propyl to butyl shifts the predicted LogP from −0.812 (hydrophilic) to +0.281 (lipophilic) , completely reversing hydrophilicity. Additionally, the 6‑amino group—absent in simpler analogs such as 5‑(morpholin‑4‑yl)-1,2,3,4-tetrahydropyrimidine‑2,4‑dione—provides unique synthetic versatility, enabling diverse derivatization reactions that are critical for library synthesis .

Quantitative Differentiation Guide: 6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vs. Closest Analogs


LogP Reversal Between N1‑Propyl and N1‑Butyl Analogs Dictates Aqueous Solubility

The N1‑propyl derivative (target) exhibits a predicted LogP of −0.812, indicating substantial hydrophilicity . In contrast, the N1‑butyl analog (CAS 790232-09-6) has a predicted LogP of +0.281, placing it on the lipophilic side [1]. The 1.093 LogP unit difference represents a complete reversal of partitioning behaviour, directly impacting aqueous solubility and permeability.

lipophilicity solubility drug design

Predicted Density Divergence Indicates Distinct Crystal Packing and Bulk Handling Characteristics

The target compound has a predicted density of 1.273 ± 0.06 g/cm³ , which is 0.086 g/cm³ lower than the predicted density of the des‑amino analog, 5‑(morpholin‑4‑yl)-1,2,3,4-tetrahydropyrimidine‑2,4‑dione, at 1.359 ± 0.06 g/cm³ . This 6.4% reduction in density suggests less efficient crystal packing, which may translate into differences in melting point, solubility rate, and bulk powder flow.

solid-state properties crystallization formulation

Higher Standard Commercial Purity Reduces Impurity‑Driven Assay Variability

The target compound is routinely supplied at 98% purity as per ISO‑certified quality control . By comparison, the N1‑butyl analog is typically listed at 95% purity [1]. The 3‑percentage‑point absolute purity difference implies a lower burden of unidentified impurities, which can interfere with biochemical and cell‑based assays.

purity quality control assay reproducibility

6‑Amino Group Provides a Versatile Derivatization Handle Absent in the Des‑Amino Analog

The target compound incorporates a primary amine at the 6‑position . This functional group is absent in 5‑(morpholin‑4‑yl)-1,2,3,4-tetrahydropyrimidine‑2,4‑dione (CAS 37454-52-7), which possesses only the cyclic urea NH and morpholine . The amine enables acylation, sulfonylation, urea formation, Schiff base condensation, and diazotization chemistries, thereby allowing the core to be elaborated into diverse structures.

synthetic versatility chemical library medicinal chemistry

Molecular Weight Advantage Over the N1‑Butyl Analog for Molar Potency Calculations

The target compound has a molecular weight of 254.29 g/mol , which is 14.02 g/mol lower than the N1‑butyl analog's 268.31 g/mol . This 5.2% difference, equivalent to one methylene unit, means fewer grams are required to achieve the same molar concentration, directly affecting compound management and cost in large‑scale screening campaigns.

molecular weight potency dosing

Optimal Application Scenarios for 6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Based on Differentiated Evidence


Medicinal Chemistry Library Synthesis Targeting Kinases and GPCRs

The combination of a morpholine ring—a privileged fragment in kinase and GPCR drug discovery—with a free 6‑amino derivatization point makes this compound an ideal starting material for generating diverse analog libraries. The 98% purity minimizes side‑reaction background, while the hydrophilic LogP of −0.812 ensures compatibility with aqueous reaction conditions during amide coupling or sulfonylation steps.

Pharmacokinetic Profiling of N1‑Alkyl Chain Effects on Absorption

The 1.093 LogP unit difference between the N1‑propyl (LogP −0.812) and N1‑butyl (LogP +0.281) analogs allows researchers to use this compound as the hydrophilic comparator in matched molecular pair studies. By procuring both analogs, teams can deconvolute the specific contribution of methylene‑length to passive permeability, P‑glycoprotein efflux, and oral bioavailability without altering the core pharmacophore.

Biophysical Crystallization Screening Campaigns

The predicted density of 1.273 g/cm³, which is 0.086 g/cm³ lower than the des‑amino analog , suggests looser crystal packing. This property may facilitate co‑crystallization with protein targets, as more void space can accommodate protein‑induced conformational changes. Crystallographers can prioritise this compound for initial sparse‑matrix screening when exploring novel morpholine‑containing ligand series.

Chemical Biology Probe Development with Orthogonal Conjugation Handles

The primary amine at the 6‑position enables orthogonal conjugation of fluorophores, biotin, or photoaffinity labels without disrupting the morpholine or pyrimidine‑dione pharmacophore . This allows the generation of activity‑based probes for target‑engagement studies, a capability not available with the des‑amino analog, which lacks a free conjugation site.

Quote Request

Request a Quote for 6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.